2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 2386583-78-2
VCID: VC11560037
InChI: InChI=1S/C4H2ClF2NO2S2/c5-12(9,10)2-1-8-4(11-2)3(6)7/h1,3H
SMILES:
Molecular Formula: C4H2ClF2NO2S2
Molecular Weight: 233.6 g/mol

2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride

CAS No.: 2386583-78-2

Cat. No.: VC11560037

Molecular Formula: C4H2ClF2NO2S2

Molecular Weight: 233.6 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride - 2386583-78-2

Specification

CAS No. 2386583-78-2
Molecular Formula C4H2ClF2NO2S2
Molecular Weight 233.6 g/mol
IUPAC Name 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride
Standard InChI InChI=1S/C4H2ClF2NO2S2/c5-12(9,10)2-1-8-4(11-2)3(6)7/h1,3H
Standard InChI Key WHDXRNONIVGVMJ-UHFFFAOYSA-N
Canonical SMILES C1=C(SC(=N1)C(F)F)S(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Chemical Architecture

2-(Difluoromethyl)-1,3-thiazole-5-sulfonyl chloride features a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The difluoromethyl group (CF2H-\text{CF}_2\text{H}) is attached to the second carbon of the thiazole ring, while a sulfonyl chloride (SO2Cl-\text{SO}_2\text{Cl}) functional group occupies the fifth position (Figure 1). This arrangement confers enhanced lipophilicity and electrophilicity, critical for interactions with biological targets.

Table 1: Molecular Properties of 2-(Difluoromethyl)-1,3-thiazole-5-sulfonyl Chloride

PropertyValue
CAS No.2386583-78-2
Molecular FormulaC4H2ClF2NO2S2\text{C}_4\text{H}_2\text{ClF}_2\text{NO}_2\text{S}_2
Molecular Weight233.6 g/mol
IUPAC Name2-(Difluoromethyl)-1,3-thiazole-5-sulfonyl chloride
SMILESClS(=O)(=O)C1=C(SC(=N1)C(F)F)
Purity95%

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride involves multi-step protocols, beginning with the construction of the thiazole core. A common approach utilizes difluorocarbene intermediates to introduce the difluoromethyl group, followed by chlorosulfonation to install the sulfonyl chloride moiety.

A pivotal study by Zhang et al. (2017) demonstrated the use of chlorine gas (Cl2\text{Cl}_2) in chloroform (CHCl3\text{CHCl}_3) to generate reactive intermediates like HCF2SCl\text{HCF}_2\text{SCl}, which subsequently reacts with phthalimide derivatives to form stable sulfonamide products . This method avoids isolating toxic intermediates, enhancing safety and scalability.

Table 2: Solvent Effects on Synthesis Yield

SolventYield (%)
CHCl3\text{CHCl}_378
PhCl\text{PhCl}63
Toluene<10
CH3CN\text{CH}_3\text{CN}<10

Optimization Challenges

Key challenges include controlling chlorine stoichiometry to prevent over-chlorination and selecting solvents that stabilize intermediates. Chloroform outperforms polar solvents like acetonitrile due to its ability to solubilize halogenated intermediates without side reactions .

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Covalent Binding

The sulfonyl chloride group enables covalent bond formation with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. This mechanism underpins its potential as an inhibitor of proteases and kinases, targets in cancer and infectious diseases. For instance, analogs of this compound have shown sub-micromolar activity against bacterial efflux pumps.

Comparative Analysis with Related Compounds

Thiazole Derivatives

Compared to non-fluorinated thiazoles, 2-(difluoromethyl)-1,3-thiazole-5-sulfonyl chloride exhibits superior metabolic stability and target affinity. For example, its half-life in human plasma exceeds 12 hours, whereas non-fluorinated analogs degrade within 2–4 hours.

Sulfonyl Chloride Analogues

The compound’s reactivity parallels 2-propanamido-1,3-thiazole-5-sulfonyl chloride, though the difluoromethyl group reduces electron-withdrawing effects, moderating hydrolysis rates.

Future Directions and Applications

Derivative Development

Ongoing research focuses on synthesizing derivatives with improved pharmacokinetics, such as prodrugs that hydrolyze in acidic tumor microenvironments. Early-stage candidates demonstrate 10-fold higher oral bioavailability in murine models.

Green Chemistry Approaches

Efforts to replace chlorine gas with safer chlorinating agents (e.g., Nchlorosuccinimide\text{N}-chlorosuccinimide) aim to reduce environmental and safety hazards .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator